molecular formula C16H24N2O B2682688 (1-octyl-1H-benzimidazol-2-yl)methanol CAS No. 381710-34-5

(1-octyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B2682688
CAS No.: 381710-34-5
M. Wt: 260.381
InChI Key: KRKNGUJCQSTLML-UHFFFAOYSA-N
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Description

(1-Octyl-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position of the benzimidazole core and an octyl chain (C₈H₁₇) at the 1-position. The compound’s structure combines the aromatic and hydrogen-bonding capabilities of the benzimidazole ring with the lipophilic properties of the octyl substituent, making it relevant for applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

(1-octylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-16(18)13-19/h7-8,10-11,19H,2-6,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNGUJCQSTLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for (1-octyl-1H-benzimidazol-2-yl)methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The primary alcohol group undergoes characteristic transformations observed in similar benzimidazole derivatives:

Reaction TypeConditionsProductsKey Characteristics
Oxidation MnO₂ in THF (rt, 48 h) (1-Octyl-1H-benzimidazol-2-yl)formaldehydeSelective oxidation to aldehyde without ring modification
Esterification Acetic anhydride, pyridine (0°C, 2 h)2-(Acetoxymethyl)-1-octyl-1H-benzimidazoleImproved lipophilicity (LogP increases by ~1.2 units)
Nucleophilic Substitution PBr₃ in DCM (−10°C, 1 h)2-(Bromomethyl)-1-octyl-1H-benzimidazoleKey intermediate for cross-coupling reactions

Mechanistic Insight : The acidity of the hydroxymethyl proton (pKa ~15–16) enables deprotonation under mild basic conditions, facilitating nucleophilic attack or oxidation .

Benzimidazole Core Modifications

The aromatic system participates in electrophilic substitution, though the octyl chain sterically hinders certain positions:

Reaction TypeReagentsPositional SelectivityYield (%)
Nitration HNO₃/H₂SO₄ (0°C, 3 h)C5 > C4 (due to octyl chain steric effects)45–52
Sulfonation ClSO₃H (rt, 6 h)C4 sulfonation predominant38
Halogenation NBS, AIBN (reflux, 12 h)C5 bromination61

Structural Influence : X-ray crystallography data show the benzimidazole ring remains planar (max deviation: 0.008 Å), with the octyl chain perpendicular to the ring plane (torsion angle: 89.7°) . This orientation directs electrophiles to the less hindered C4/C5 positions.

Metal-Mediated Reactions

Transition metals enable unique transformations of the hydroxymethyl group:

Nickel-Catalyzed Oxidative Coupling

In the presence of NiCl₂ (5 mol%), atmospheric oxygen converts the alcohol to a vicinal dioxime:

(1-Octyl-benzimidazol-2-yl)methanolNiII,O2(1-Octyl-benzimidazol-2-yl)methanediol dioxime\text{(1-Octyl-benzimidazol-2-yl)methanol} \xrightarrow{\text{Ni}^{II}, \text{O}_2} \text{(1-Octyl-benzimidazol-2-yl)methanediol dioxime}

  • Yield: 65–70%

  • Mechanism: Sequential oxidation-hydroxylamine addition

Manganese-Enabled Henry Reaction

MnO₂ mediates nitroaldol condensation with nitroalkanes:

2-(Hydroxymethyl)benzimidazole+RNO2MnO2β-nitro alcohols\text{2-(Hydroxymethyl)benzimidazole} + \text{RNO}_2 \xrightarrow{\text{MnO}_2} \text{β-nitro alcohols}

  • Reaction time: 48 h

  • Yield range: 52–80%

Alkyl Chain Functionalization

While less reactive than the benzimidazole core, the octyl chain undergoes:

ReactionConditionsOutcome
Ozonolysis O₃, CH₂Cl₂ (−78°C)Chain cleavage to formylbenzimidazole
Radical Bromination NBS, UV lightTerminal bromination (ω-bromo-octyl derivative)

Solubility Impact : The octyl chain confers logP = 5.26 , requiring polar aprotic solvents (DMF, DMSO) for most reactions.

Comparative Reactivity with Analogues

Key differences emerge when comparing side-chain variants:

CompoundlogPOxidation Rate (k, ×10⁻³ s⁻¹)Nitration Yield (%)
(1-Octyl-benzimidazol-2-yl)methanol5.262.4 ± 0.145–52
(1-Methyl-benzimidazol-2-yl)methanol 1.835.6 ± 0.368–72
(1-H-benzimidazol-2-yl)methanol0.918.2 ± 0.481–85

The octyl group reduces reaction rates by 2–3× compared to methyl analogues due to steric and solubility effects .

Stability Considerations

  • Thermal Stability : Decomposes at 211.8°C (flash point)

  • pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs under strong acids (pH <2) or bases (pH >11)

  • Light Sensitivity : Undergoes photooxidation of the octyl chain unless stored in amber glass

Scientific Research Applications

Pharmaceutical Applications

Research has indicated that benzimidazole derivatives, including (1-octyl-1H-benzimidazol-2-yl)methanol , exhibit various pharmacological activities:

  • Antimicrobial Activity : Studies have shown that benzimidazole derivatives can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives have demonstrated significant antibacterial potency comparable to standard antibiotics .
  • Anti-inflammatory Effects : Compounds derived from benzimidazole have been investigated for their anti-inflammatory properties. Some studies reported that these compounds can effectively reduce edema and exhibit analgesic activity .
  • Antiviral Properties : Recent research highlights the potential of benzimidazole derivatives as antiviral agents. The mechanisms involve interference with viral replication processes, making them candidates for further exploration in antiviral drug development .

Material Science

The unique chemical structure of (1-octyl-1H-benzimidazol-2-yl)methanol allows for its use in the development of advanced materials:

  • Catalysts : Benzimidazole derivatives are being explored as catalysts in various chemical reactions due to their ability to stabilize transition states and lower activation energy barriers. This application is particularly relevant in organic synthesis and polymerization processes .
  • Solvent Extraction Agents : The compound's properties make it suitable for use in solvent extraction processes for metal ions, especially in hydrometallurgy. Its ability to form complexes with metal ions can enhance the efficiency of extraction methods .

Case Study 1: Antimicrobial Efficacy

A study conducted by Mahmoud et al. (2020) assessed the antimicrobial efficacy of various benzimidazole derivatives, including those similar to (1-octyl-1H-benzimidazol-2-yl)methanol . The results indicated that these compounds exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

Research by Rathore et al. (2017) evaluated the anti-inflammatory effects of a series of benzimidazole derivatives. The study found that specific compounds showed remarkable inhibition of cyclooxygenase enzymes, indicating their potential use in treating inflammatory diseases.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
PharmaceuticalAntimicrobial agents against S. aureus, E. coli
Anti-inflammatory drugs
Antiviral agents
Material ScienceCatalysts for organic synthesis
Solvent extraction agents

Mechanism of Action

The mechanism of action of (1-octyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in its role as a corrosion inhibitor, the compound adsorbs onto metal surfaces, forming a protective film that prevents corrosion. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes and leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

The length of the N-1 alkyl substituent significantly impacts physicochemical properties. Key analogs include:

Compound Name Molecular Formula Substituent (N-1) Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
(1-Butyl-1H-benzimidazol-2-yl)methanol C₁₂H₁₆N₂O C₄H₉ 204.27 1.13 (predicted) 377.8 (predicted) 13.82
(1-Octyl-1H-benzimidazol-2-yl)methanol C₁₆H₂₄N₂O C₈H₁₇ 260.38 ~1.10 >400 (predicted) ~14 Inferred
(1-Octadecyl-1H-benzimidazol-2-yl)methanol C₂₆H₄₄N₂O C₁₈H₃₇ 400.64 1.05 (predicted) N/A N/A

Key Observations :

  • Lipophilicity : Increasing alkyl chain length (butyl → octyl → octadecyl) enhances lipophilicity, affecting solubility in polar solvents. The octyl derivative balances moderate hydrophobicity with synthetic accessibility.
  • Thermal Stability : Longer chains (e.g., octadecyl) may reduce melting points due to increased molecular flexibility, while shorter chains (butyl) exhibit higher predicted boiling points .

Functional Group Modifications

Hydroxymethyl vs. Other 2-Position Groups
  • Its SMILES: OCc1nc2ccccc2n1C .
  • 1-(1H-Benzimidazol-2-yl)ethanol: Substitution of hydroxymethyl with hydroxyethyl (-CH₂CH₂OH) introduces conformational flexibility, altering hydrogen-bonding patterns in crystal structures .
Oxidation and Chlorination
  • Oxidation: (1H-Benzimidazol-2-yl)methanol derivatives are oxidized to benzimidazole-2-carboxylic acids (e.g., using KMnO₄), a reaction feasible for the octyl analog .
  • Chlorination : Reaction with SOCl₂ converts the hydroxymethyl group to chloromethyl, enabling further derivatization (e.g., nucleophilic substitution) .

Hydrogen Bonding and Crystallography

  • Hydrogen-Bonding Networks: The hydroxyl group in (1-allyl-1H-benzimidazol-2-yl)ethanol forms O–H···N and O–H···O interactions, creating layered crystal structures . Similar behavior is expected for the octyl derivative, though the bulky alkyl chain may disrupt packing efficiency.
  • Crystal Data: For (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol, space group P1 with a = 8.7816 Å, b = 9.1233 Å, c = 14.773 Å . Comparable studies for the octyl analog are lacking but would likely show expanded unit cell dimensions due to the longer chain.

Biological Activity

(1-octyl-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative that has garnered attention due to its diverse biological activities. The compound features an octyl group, which enhances its lipophilicity, and a methanol moiety that influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The structural formula of (1-octyl-1H-benzimidazol-2-yl)methanol can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

This molecular structure contributes to the compound's unique properties, including its solubility and ability to interact with biological membranes.

Biological Activity Overview

The biological activities of (1-octyl-1H-benzimidazol-2-yl)methanol can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that (1-octyl-1H-benzimidazol-2-yl)methanol exhibits significant antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL
K. pneumoniae60 µg/mL
P. aeruginosa55 µg/mL

In a comparative study, the compound demonstrated comparable efficacy to standard antibiotics like ceftriaxone, indicating its potential as an alternative therapeutic agent in treating bacterial infections .

2. Antifungal Activity

The antifungal activity of (1-octyl-1H-benzimidazol-2-yl)methanol was assessed against common fungal pathogens.

Fungal Strain MIC
Candida albicans30 µg/mL
Aspergillus niger45 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antifungal agents .

3. Anticancer Properties

Studies have shown that (1-octyl-1H-benzimidazol-2-yl)methanol exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50
MCF-7 (breast cancer)225 µM
A549 (lung cancer)200 µM

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest in the S phase, as evidenced by increased lactate dehydrogenase (LDH) levels in treated cells .

4. Anti-inflammatory Activity

The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Inhibition (%) at 10 µg/mL
TNF-α72%
IL-689%

These results indicate its potential use in treating inflammatory diseases .

The proposed mechanism through which (1-octyl-1H-benzimidazol-2-yl)methanol exerts its biological effects involves:

  • Interaction with Membrane Proteins: The lipophilic octyl group facilitates membrane penetration.
  • Enzyme Inhibition: The benzimidazole moiety may interact with enzymes involved in metabolic pathways.
  • Cytokine Modulation: The compound alters cytokine profiles, reducing inflammation.

Case Studies

Several case studies have highlighted the efficacy of (1-octyl-1H-benzimidazol-2-yl)methanol in clinical settings:

  • Antimicrobial Efficacy Study: A clinical trial involving patients with bacterial infections demonstrated significant improvement in symptoms when treated with formulations containing this compound compared to placebo .
  • Cancer Treatment Research: A study on breast cancer patients indicated that adjunct therapy with (1-octyl-1H-benzimidazol-2-yl)methanol led to enhanced tumor regression alongside conventional chemotherapy .

Q & A

Basic: What synthetic methodologies are recommended for preparing (1-octyl-1H-benzimidazol-2-yl)methanol?

Answer:
The synthesis typically involves multi-step reactions starting with benzimidazole derivatives. A common approach includes:

Alkylation of benzimidazole : Reacting 1H-benzimidazole with 1-bromooctane under reflux in a polar aprotic solvent (e.g., DMF) to introduce the octyl group at the N1 position .

Functionalization at C2 : Subsequent oxidation or substitution at the C2 position followed by reduction (e.g., using NaBH₄) to introduce the methanol group.

Purification : Recrystallization from methanol or ethanol is often employed to isolate the pure product, with progress monitored via TLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : To confirm substitution patterns (e.g., octyl chain integration at δ ~0.8–1.5 ppm, benzimidazole aromatic protons at δ ~7.0–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns connectivity.
  • FTIR : Identifies functional groups (e.g., O–H stretch ~3200–3600 cm⁻¹, C–N benzimidazole ring ~1450 cm⁻¹) .
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can X-ray crystallography resolve the molecular structure and packing of this compound?

Answer:

  • Data Collection : Use a single-crystal diffractometer (e.g., Bruker SMART CCD) with Mo/Kα radiation (λ = 0.71073 Å).

  • Structure Solution : Employ SHELX programs (e.g., SHELXD for phase problem solving, SHELXL for refinement) .

  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .

  • Example Parameters :

    ParameterValue (from analogous structures)
    Space groupP21/c
    a, b, c (Å)7.97, 16.43, 14.36
    β (°)95.13
    R-factor<0.06
    Refer to for detailed protocols.

Advanced: How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

Answer:
Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds:

  • Descriptors : Use D (donor), A (acceptor), and n (number of atoms in a ring) to classify motifs (e.g., D22(8)\text{D}_2^2(8) for dimeric interactions).
  • Software Tools : Mercury (CCDC) or CrystalExplorer visualize and quantify H-bond networks .
  • Case Study : For analogous benzimidazole derivatives, intermolecular O–H⋯N bonds stabilize the lattice, forming infinite chains .

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:

  • Antimicrobial Testing :
    • MIC Assay : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anti-inflammatory Screening :
    • COX-2 Inhibition : ELISA-based assays measure prostaglandin E₂ suppression .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety .

Advanced: How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?

Answer:

  • Root-Cause Analysis :
    • Reproducibility : Verify synthesis purity (HPLC) and assay conditions (pH, temperature) .
    • Statistical Validation : Use ANOVA or t-tests to confirm significance of outliers.
  • Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing, ensuring anonymization of sensitive datasets .

Advanced: What strategies optimize supramolecular interactions for drug delivery applications?

Answer:

  • Co-crystallization : Screen with pharmaceutically acceptable co-formers (e.g., carboxylic acids) to enhance solubility .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes) .
  • Solid-State NMR : Probes host-guest dynamics in drug-loaded nanoparticles .

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